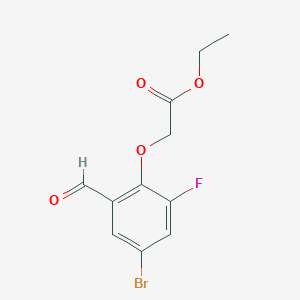

![molecular formula C20H21ClN2S B2530314 4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] CAS No. 893787-19-4](/img/structure/B2530314.png)

4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives, which includes our compound of interest, has been outlined in various methods . The synthesis of these compounds often involves the reaction of 2-amino-phenyl-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .Scientific Research Applications

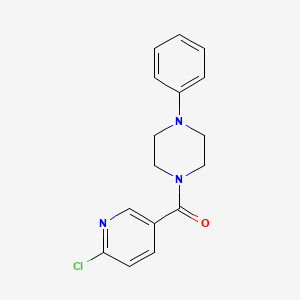

Chemistry and Synthesis

4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] serves as a significant building block in the synthesis of heterocyclic compounds. Its structure allows for the generation of a wide range of heterocyclic derivatives, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of related compounds, like 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one (DCNP), under mild conditions, has facilitated the creation of versatile cynomethylene dyes and other heterocyclic compounds from various precursors such as amines, α-aminocarboxylic acids, and phenols, highlighting the importance of such scaffolds in synthetic chemistry and dye production (Gomaa & Ali, 2020).

Optoelectronic Applications

Quinazoline derivatives, closely related to the core structure of interest, have found extensive applications in optoelectronics. These compounds, when incorporated into π-extended conjugated systems, significantly enhance the creation of novel optoelectronic materials. Their utility spans across a broad spectrum, including electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of substituted quinazolines, for example, are crucial for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The integration of benzimidazole, carbazole, and other fragments into the quinazoline scaffold has paved the way for highly efficient and novel optoelectronic materials (Lipunova et al., 2018).

Medicinal Chemistry

In medicinal chemistry, quinazoline-4(3H)-ones and their derivatives represent a pivotal class of compounds, showcasing an extensive range of biological activities. This heterocyclic core is found in over 200 naturally occurring alkaloids. The structural versatility and stability of quinazolinone nucleus have inspired the development of numerous bioactive moieties, leading to the creation of potential medicinal agents. These compounds have demonstrated significant antibacterial activity against various bacteria strains, underlining their importance in addressing antibiotic resistance and exploring new therapeutic avenues (Tiwary et al., 2016).

Environmental Impact

The structure of interest is related to chlorophenols, which were once important chemicals and intermediates. Studies on chlorophenols, including 2-chlorophenol, have shown their role as precursors of dioxins in thermal processes, including municipal solid waste incineration. This review underscores the environmental impact of such compounds, their toxicity to aquatic and mammalian life, and their role in the formation of dioxins, highlighting the need for further research on their environmental fate and transformation pathways (Peng et al., 2016).

properties

IUPAC Name |

4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2S/c21-17-10-4-2-8-15(17)14-24-19-16-9-3-5-11-18(16)22-20(23-19)12-6-1-7-13-20/h2-5,8-11,22H,1,6-7,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKSBLFNDUAEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)

![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)